

Application Note: ATTO 390 Maleimide Protein Labeling for Fluorescence Microscopy

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Compound of Interest

Compound Name: Atto 390 maleimide

Cat. No.: B12057937

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Audience: Researchers, scientists, and drug development professionals.

Introduction: ATTO 390 is a fluorescent label belonging to the coumarin dye family, recognized for its high fluorescence quantum yield, significant Stokes shift, good photostability, and low molecular weight.^{[1][2][3][4][5]} These characteristics make it a valuable tool for various fluorescence-based biological applications, including fluorescence microscopy, single-molecule detection, and flow cytometry. The maleimide functional group of **ATTO 390 maleimide** allows for the specific covalent labeling of proteins and other biomolecules containing free sulfhydryl (thiol) groups, which are typically found in cysteine residues. This thiol-reactive labeling strategy is advantageous as it allows for site-specific modification, which can be crucial for preserving protein function, especially when primary amines are located within the active or binding sites. This application note provides a detailed protocol for labeling proteins with **ATTO 390 maleimide** and preparing the conjugates for fluorescence microscopy.

Quantitative Data Summary

The optical properties of ATTO 390 are summarized in the table below. These values are essential for designing fluorescence microscopy experiments, including the selection of appropriate excitation sources and emission filters.

Parameter	Value	Reference
Excitation Wavelength (λ_{abs})	390 nm	
Emission Wavelength (λ_{fl})	476 nm	
Molar Extinction Coefficient (ϵ_{max})	2.4 x 10 ⁴ M ⁻¹ cm ⁻¹	
Fluorescence Quantum Yield (η_{fl})	90%	
Fluorescence Lifetime (τ_{fl})	5.0 ns	
Correction Factor at 260 nm (CF260)	0.46	
Correction Factor at 280 nm (CF280)	0.09	
Molecular Weight	466 g/mol	

Experimental Protocols

This section details the methodology for labeling proteins with **ATTO 390 maleimide**, from preparation of reagents to purification and storage of the final conjugate.

Materials Required:

- **ATTO 390 maleimide**
- Protein of interest containing free thiol groups
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Thiol-free buffer, pH 7.0-7.5 (e.g., 10-100 mM PBS, Tris, or HEPES)
- (Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)
- Purification column (e.g., Sephadex G-25 gel filtration column, spin desalting column)

- Reaction tubes
- Stirring or rocking platform

Protocol Steps:

1. Preparation of Protein Solution:

- Dissolve the protein in a degassed, thiol-free buffer (e.g., PBS, Tris, HEPES) at a concentration of 1-10 mg/mL.
- Ensure the pH of the buffer is maintained between 7.0 and 7.5 for optimal maleimide reactivity with thiols. Buffers should be degassed to minimize oxidation of thiols.

2. (Optional) Reduction of Disulfide Bonds:

- If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to generate free thiols.
- Add a 10-100 fold molar excess of a reducing agent like TCEP to the protein solution.
- Incubate for 20-30 minutes at room temperature.
- If DTT is used, it must be removed by dialysis or a desalting column prior to adding the maleimide dye, as it contains a free thiol that will compete with the protein for labeling. TCEP does not need to be removed.

3. Preparation of **ATTO 390 Maleimide** Stock Solution:

- Allow the vial of **ATTO 390 maleimide** to equilibrate to room temperature before opening to prevent moisture condensation.
- Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF immediately before use.
- Vortex briefly to ensure the dye is fully dissolved. Unused stock solution can be stored at -20°C for up to one month, protected from light.

4. Labeling Reaction:

- While gently stirring or vortexing the protein solution, add the **ATTO 390 maleimide** stock solution to achieve a dye-to-protein molar ratio of 10:1 to 20:1. The optimal ratio may need to be determined empirically for each protein.
- Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.

5. Purification of the Labeled Protein:

- It is crucial to remove the unreacted dye from the labeled protein to avoid high background in fluorescence imaging.
- Purification can be achieved using size-exclusion chromatography, such as a Sephadex G-25 gel filtration column or a spin desalting column.
- Dialysis can also be used, but it is more time-consuming.
- The first colored band to elute from a gel filtration column will be the protein-dye conjugate.

6. Determination of the Degree of Labeling (DOL):

- The DOL, or the molar ratio of dye to protein, can be determined by absorption spectroscopy.
- Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of ATTO 390 (A₃₉₀).
- Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:
 - Protein Concentration (M) = $[A_{280} - (A_{390} \times CF_{280})] / \epsilon_{\text{protein}}$
 - where $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm and CF₂₈₀ is the correction factor for the dye at 280 nm (0.09 for ATTO 390).
- Calculate the dye concentration:

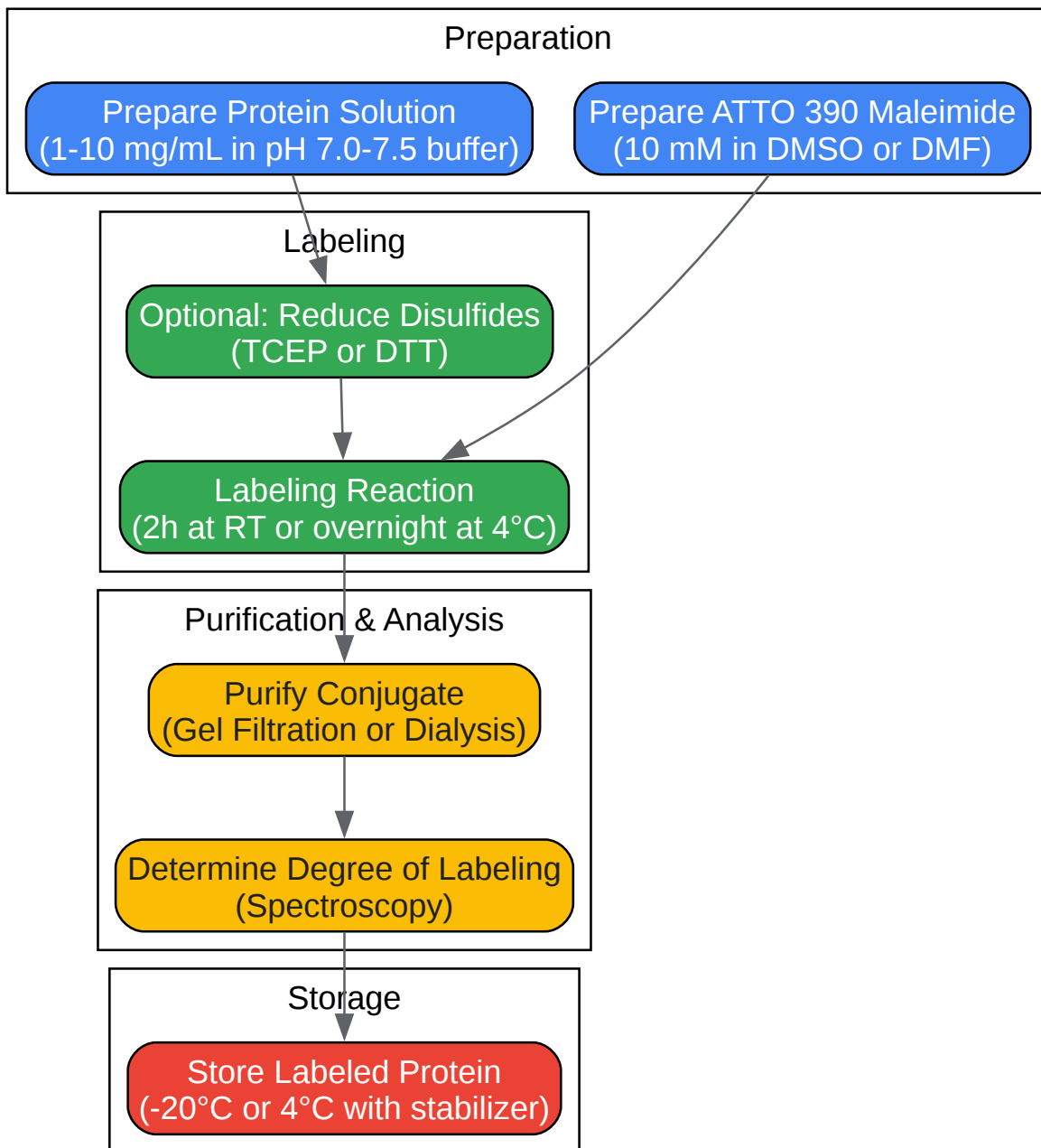
- Dye Concentration (M) = A_{390} / ϵ_{390}
 - where ϵ_{390} is the molar extinction coefficient of ATTO 390 at 390 nm (24,000 M⁻¹cm⁻¹).
- The DOL is the ratio of the dye concentration to the protein concentration.

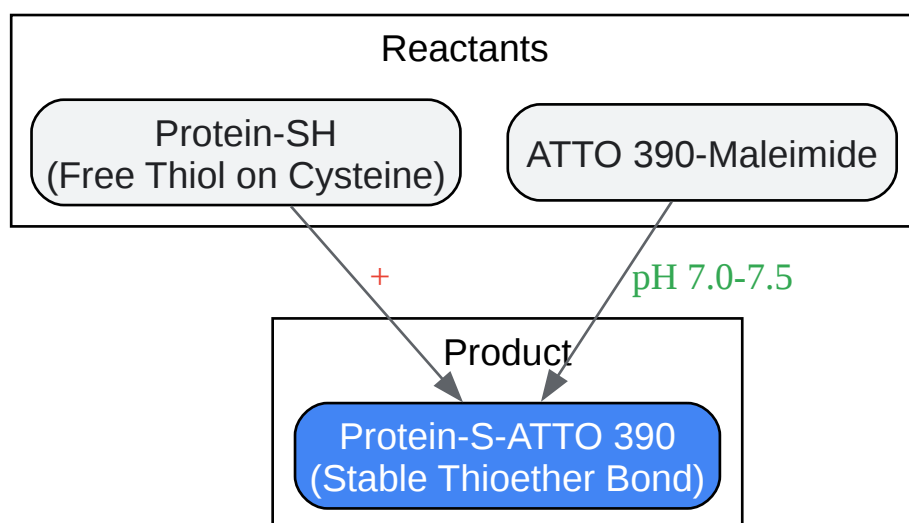
7. Storage of the Labeled Protein:

- For immediate use, the purified conjugate can be stored at 2-8°C in the dark for up to one week.
- For long-term storage, add a stabilizer like 5-10 mg/mL BSA and 0.01-0.03% sodium azide, or add 50% glycerol and store at -20°C for up to a year.

Visualizations

Experimental Workflow





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References

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